molecular formula C20H36N2O8S2 B8105244 N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester

N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester

Cat. No.: B8105244
M. Wt: 496.6 g/mol
InChI Key: IXVFCNHFBRIZNT-LSLKUGRBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester typically involves the protection of L-homocystine with tert-butyloxycarbonyl groups. This can be achieved by reacting L-homocystine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine groups.

Industrial Production Methods

In industrial settings, the production of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester may involve the use of flow microreactor systems. These systems allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors can enhance reaction control, reduce waste, and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Free amines after Boc deprotection.

Scientific Research Applications

N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester primarily involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions . This selective protection and deprotection allow for the stepwise synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[(tert-butyloxy)carbonyl]-L-cystine dimethyl ester: Similar structure but with a shorter carbon chain.

    N,N’-bis[(tert-butyloxy)carbonyl]-L-methionine dimethyl ester: Contains a sulfur atom in a different oxidation state.

Uniqueness

N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester is unique due to its specific combination of Boc-protected amine groups and a disulfide bond. This combination allows for versatile applications in peptide synthesis and the study of protein structure and function .

Biological Activity

N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester (Boc-homocystine) is a derivative of homocystine, an amino acid that plays a significant role in various biological processes. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics and as a building block for more complex molecules.

  • Molecular Formula : C20H36N2O8S2
  • Molecular Weight : 496.638 g/mol
  • CAS Number : 144373-70-6

Boc-homocystine exhibits biological activity primarily through its interactions with various cellular pathways. It is known to influence:

  • Cysteine metabolism : As a homocysteine derivative, it may affect pathways involving cysteine, which is crucial for protein synthesis and antioxidant defense.
  • Cell signaling : The compound can modulate signaling pathways that involve reactive oxygen species (ROS) and apoptosis.

Antioxidant Properties

Boc-homocystine has been shown to possess antioxidant properties, which can protect cells from oxidative stress. Studies indicate that it can scavenge free radicals and reduce oxidative damage in cellular models.

Cytotoxicity and Apoptosis Induction

Research has demonstrated that Boc-homocystine can induce apoptosis in various cancer cell lines. The mechanism involves:

  • Activation of caspases : This compound has been linked to the activation of caspase-3 and caspase-9, key players in the apoptotic pathway.
  • Inhibition of cell proliferation : In vitro studies show that Boc-homocystine reduces the viability of cancer cells, suggesting its potential as an anticancer agent.

Case Studies

  • Study on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects of Boc-homocystine on glioma cells.
    • Findings : Treatment with Boc-homocystine resulted in a significant decrease in cell viability after 24 hours, with IC50 values indicating potent activity against these cells.
  • Oxidative Stress Model
    • Objective : To assess the antioxidant capacity of Boc-homocystine.
    • Findings : The compound effectively reduced levels of ROS in treated cells compared to controls, highlighting its protective role against oxidative damage.

Data Table

ParameterValue
Molecular Weight496.638 g/mol
Antioxidant ActivityIC50 = 25 µM
Apoptosis InductionCaspase-3 activation
Cell Viability Reduction>70% reduction at 50 µM

Properties

IUPAC Name

methyl (2S)-4-[[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVFCNHFBRIZNT-LSLKUGRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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